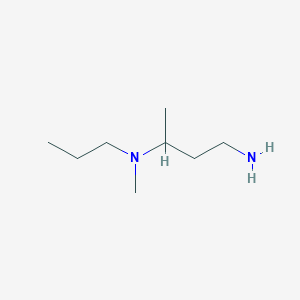
(4-Aminobutan-2-yl)(methyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminobutan-2-yl)(methyl)propylamine is an organic compound with the molecular formula C10H23N. It is known for its versatility and has been utilized in various industries due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (4-Aminobutan-2-yl)(methyl)propylamine can be achieved through nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Haloalkanes react with amines to give a corresponding alkyl-substituted amine, with the release of a halogen acid .
Industrial Production Methods
In industrial settings, the production of primary amines often involves a two-step process. The first step forms a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. The second step removes extraneous nitrogen substituents to give the amine product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminobutan-2-yl)(methyl)propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenoalkanes for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenoalkanes can produce secondary and tertiary amines, as well as quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
(4-Aminobutan-2-yl)(methyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which (4-Aminobutan-2-yl)(methyl)propylamine exerts its effects involves its interaction with molecular targets and pathways. For example, in the conversion of nitriles to primary amines, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. This imine salt can accept a second hydride to form a dianion, which can then be converted to an amine by the addition of water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom
Uniqueness
(4-Aminobutan-2-yl)(methyl)propylamine is unique due to its specific structure and the presence of both primary and secondary amine groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H20N2 |
|---|---|
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
3-N-methyl-3-N-propylbutane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-7-10(3)8(2)5-6-9/h8H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
IQDUGMQZCUBZDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)C(C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
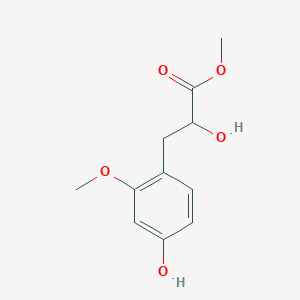
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
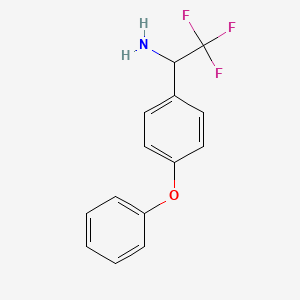
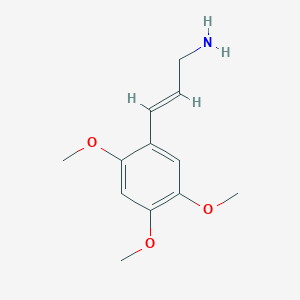
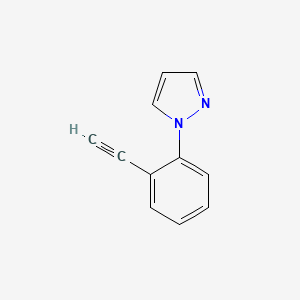
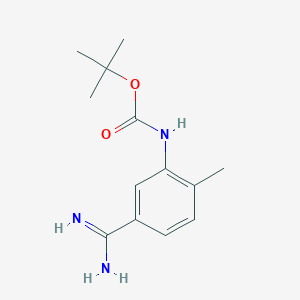
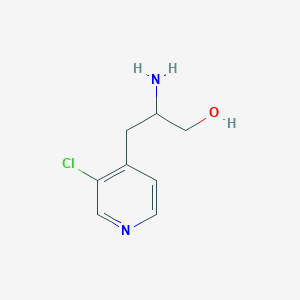
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
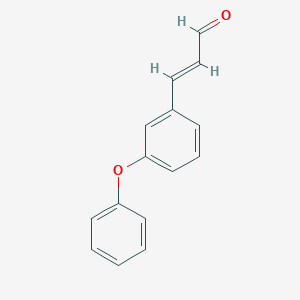

![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)

